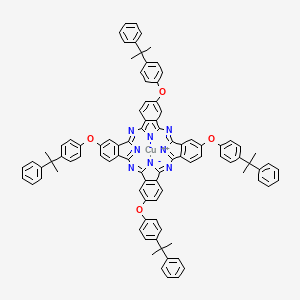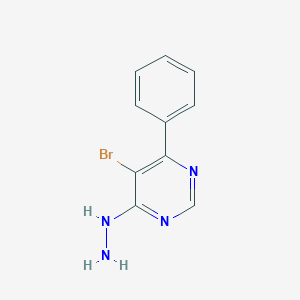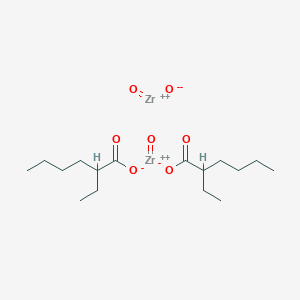
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium: is an organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure, which includes two zirconium atoms bridged by an oxygen atom and coordinated with 2-ethylhexanoate ligands. It is commonly used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium typically involves the reaction of zirconium alkoxides with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Zr(OR)4+2-ethylhexanoic acid→Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium+by-products
Industrial Production Methods: In industrial settings, the production of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium involves large-scale reactions using high-purity zirconium alkoxides and 2-ethylhexanoic acid. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other by-products.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands such as acetates or chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a suitable solvent and under controlled temperature conditions.
Major Products:
Oxidation: Zirconium dioxide and organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance coatings, adhesives, and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating catalytic reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aluminum 2-ethylhexanoate: Similar in structure but contains aluminum instead of zirconium.
Bis-(2-ethylhexanoato-o)-mu-oxodizinc: Contains zinc as the central metal atom.
Bis-(2-ethylhexanoato-o)(propan-2-olato)aluminum: Another aluminum-based compound with a different ligand structure.
Uniqueness: Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium is unique due to its zirconium core, which imparts distinct chemical and physical properties compared to its aluminum and zinc counterparts. The presence of zirconium allows for different reactivity patterns and applications, particularly in high-performance materials and biomedical research.
Eigenschaften
CAS-Nummer |
22569-47-7 |
|---|---|
Molekularformel |
C16H30O7Zr2 |
Molekulargewicht |
516.85 g/mol |
IUPAC-Name |
2-ethylhexanoate;oxozirconium(2+);oxygen(2-) |
InChI |
InChI=1S/2C8H16O2.3O.2Zr/c2*1-3-5-6-7(4-2)8(9)10;;;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;;;/q;;;;-2;2*+2/p-2 |
InChI-Schlüssel |
BNHRTZZCRIUWLK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[O-2].O=[Zr+2].O=[Zr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


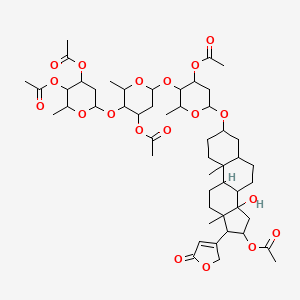



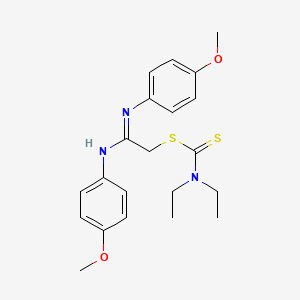


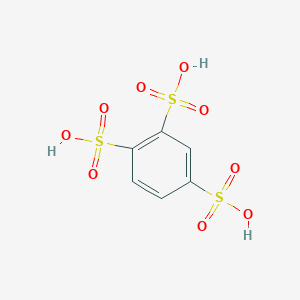
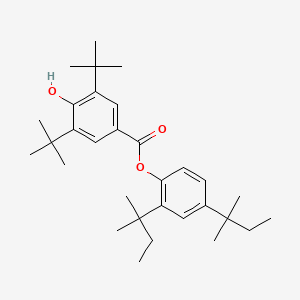

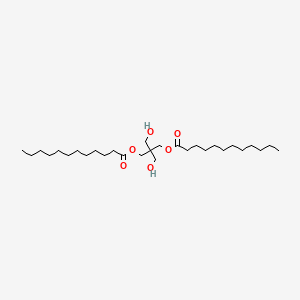
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
